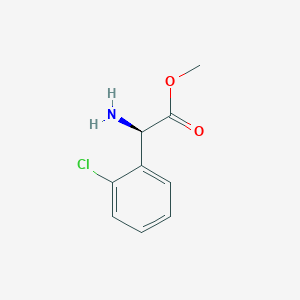

(R)-(-)-2-Chlorophenylglycine methyl ester

Description

(R)-(-)-2-Chlorophenylglycine methyl ester (CAS: 141109-16-2) is a chiral α-amino acid ester with a 2-chlorophenyl substituent. It is a key intermediate in pharmaceutical synthesis, particularly for antithrombotic agents like Clopidogrel. Its molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 198.65 g/mol (as the free base) . The compound’s enantiomeric purity is critical, as the (S)-enantiomer is pharmacologically active in Clopidogrel, while the (R)-enantiomer is typically a byproduct requiring resolution .

Propriétés

IUPAC Name |

methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWOZNRDJNWTPS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265152 | |

| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141109-16-2 | |

| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141109-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ3WA9YX3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Esterification Reaction Conditions

The esterification of 2-chlorophenylglycine employs thionyl chloride (SOCl₂) and methanol in a 1:1:1 molar ratio at 50–65°C for 5–6 hours. This method achieves near-quantitative conversion to 2-chlorophenylglycine methyl ester hydrochloride, bypassing intermediate purification. Key advantages include:

Table 1: Esterification Parameters for Thionyl Chloride Method

| Parameter | Value |

|---|---|

| Molar ratio (glycine:SOCl₂:MeOH) | 1:1:1 |

| Temperature | 50–65°C |

| Reaction time | 5–6 hours |

| Yield | >95% (crude hydrochloride) |

Enantiomeric Resolution Using L-(+)-Tartaric Acid

The racemic ester is resolved via diastereomeric salt formation with L-(+)-tartaric acid in acetone-methanol (3:1). Heating the mixture to 50–55°C followed by gradual cooling induces crystallization of the (R)-(-)-enantiomer tartrate salt. Repeated recrystallization enhances enantiomeric purity to >99.6%.

Key Process Details:

-

Solvent system : Acetone-methanol optimizes solubility and crystal growth.

-

Cyclic thermal treatment : Heating-cooling cycles (45–50 hours) ensure high purity.

-

Free base generation : The tartrate salt is neutralized with aqueous ammonia, extracting the free base into dichloromethane.

Enzymatic Resolution Using Immobilized Penicillin Acylase

Biocatalytic Hydrolysis Mechanism

This green chemistry approach starts with racemic N-phenylacetyl-2-chlorophenylglycine. Immobilized penicillin acylase selectively hydrolyzes the (S)-enantiomer, leaving the (R)-N-phenylacetyl derivative intact. Subsequent steps include:

Table 2: Enzymatic Resolution Performance Metrics

| Metric | Value |

|---|---|

| Enzyme efficiency | >90% enantioselectivity |

| Reaction medium | Aqueous buffer (pH 7.5–8.0) |

| Cycle stability | 10+ reuses without activity loss |

| Overall yield | 78–82% |

Advantages Over Chemical Methods

-

Reduced solvent use : Water replaces organic solvents in the resolution step.

Alternative Resolution Agents: D-Camphorsulfonic Acid

Process Overview

Racemic 2-chlorophenylglycine methyl ester is treated with D-camphorsulfonic acid in methanol, forming a diastereomeric salt. The (R)-enantiomer salt precipitates upon cooling, achieving 85–90% enantiomeric excess (ee).

Limitations

-

Lower purity : Requires multiple recrystallizations to reach >99% ee.

-

Cost : D-Camphorsulfonic acid is more expensive than tartaric acid.

Comparative Analysis of Industrial Viability

Table 3: Method Comparison for Large-Scale Production

| Method | Purity (% ee) | Cost Index | Environmental Impact | Scalability |

|---|---|---|---|---|

| Thionyl Chloride + Tartaric Acid | 99.6 | Low | Moderate (SOCl₂ use) | High |

| Enzymatic Resolution | 99.2 | Medium | Low | Moderate |

| D-Camphorsulfonic Acid | 99.0 | High | Moderate | Low |

Cost-Benefit Considerations

-

Thionyl chloride method : Preferred for high-volume production due to low reagent costs and rapid throughput.

-

Enzymatic method : Suitable for eco-conscious workflows despite higher initial enzyme costs.

Advanced Optimization Techniques

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom on the phenyl ring undergoes regioselective substitution under controlled conditions.

Key Example:

Reaction with 2-thienylethyl para-toluenesulfonate in acetonitrile with potassium bicarbonate yields methyl α-(2-thienylethylamino)-(2-chlorophenyl)acetate hydrochloride , a precursor to clopidogrel .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 2-Thienylethyl tosylate | 78–80°C, 40 h, KHCO₃, MeCN | Clopidogrel intermediate | ~94%* |

*Calculated from 50 kg starting material yielding 47 kg product .

Hydrolysis Reactions

The methyl ester group is hydrolyzed under acidic or enzymatic conditions to form (R)-2-Chlorophenylglycine.

Acid-Catalyzed Hydrolysis:

Treatment with H₂SO₄ in methanol at reflux cleaves the ester to the free carboxylic acid .

| Reagent | Conditions | Product | Conversion |

|---|---|---|---|

| H₂SO₄ | Reflux, 4 h, MeOH | (R)-2-Chlorophenylglycine | 100% |

Enzymatic Hydrolysis:

Penicillin G acylase selectively hydrolyzes racemic mixtures, retaining the (R)-enantiomer with >95% enantiomeric excess .

Resolution and Racemization

Industrial processes employ enzymatic or chemical resolution to isolate the (R)-enantiomer from racemic mixtures.

Chemo-Enzymatic Process :

-

Acylation : Racemic 2-Chlorophenylglycine reacts with phenylacetyl chloride to form N-phenylacetyl derivatives.

-

Enzymatic Hydrolysis : Immobilized penicillin acylase selectively hydrolyzes the (S)-enantiomer, leaving (R)-N-phenylacetyl-2-chlorophenylglycine.

-

Esterification : The resolved (R)-enantiomer is converted to the methyl ester using thionyl chloride in methanol .

Stability and Reaction Optimization

Critical parameters influencing reaction outcomes:

Comparative Reactivity of Enantiomers

The (R)-enantiomer exhibits distinct kinetic resolution rates compared to the (S)-form in enzymatic systems :

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Hydrolysis rate (PGA) | 0.12 mmol/(h·g enzyme) | 0.85 mmol/(h·g enzyme) |

| Melting Point | 168–170°C | 162–164°C |

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester typically involves:

- Esterification Reaction : The reaction of (R)-(-)-2-Chlorophenylglycine with methanol in the presence of a catalyst such as trimethylchlorosilane at room temperature. This method is advantageous for its mild conditions and high yields.

- Industrial Production : Large-scale production often utilizes continuous flow reactors to enhance efficiency. Purification techniques include crystallization or distillation .

Organic Chemistry

- Chiral Intermediate : It serves as a crucial intermediate in synthesizing various chiral compounds, including pharmaceuticals such as Clopidogrel, a widely used antiplatelet agent .

- Synthesis of Isoquinoline Derivatives : The compound has been utilized in Ru-catalyzed C-H functionalization reactions to produce isoquinoline derivatives, demonstrating its versatility in organic synthesis .

Medicinal Chemistry

- Therapeutic Potential : Research indicates that this compound may have therapeutic properties due to its ability to inhibit cell growth and proliferation through fatty acid biosynthesis disruption .

- Drug Development : It is investigated as a building block for developing new drugs, particularly in the context of cardiovascular diseases where Clopidogrel plays a significant role .

Biochemical Studies

- Enzyme Mechanism Studies : The compound is employed as a substrate in biochemical assays to study enzyme mechanisms, particularly those involving Acetyl CoA carboxylase .

- Biocatalysis : Innovative biocatalytic methods using immobilized enzymes have been developed to synthesize (S)-2-chlorophenyl glycine methyl ester from racemic mixtures, showcasing its application in green chemistry .

Case Studies

Research demonstrated that this compound could be successfully employed in Ru-catalyzed reactions to synthesize isoindoline derivatives with moderate to high diastereomeric excess .

| Reaction Type | Product | Diastereomeric Excess (%) |

|---|---|---|

| C-H/N-H Coupling | Isoindoline-1-carboxylates | Up to 80% |

Mécanisme D'action

The mechanism of action of ®-(-)-2-Chlorophenylglycine methyl ester largely depends on its application. In biochemical assays, it may act as a substrate for specific enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms . In drug development, its chiral nature can influence the interaction with biological targets, such as receptors or enzymes, leading to specific pharmacological effects .

Comparaison Avec Des Composés Similaires

Enantiomeric Pair: (S)-(+)-2-Chlorophenylglycine Methyl Ester

The (S)-enantiomer (CAS: 141109-14-0) is the pharmacologically relevant form used in Clopidogrel synthesis. Key differences include:

- Synthesis : The (S)-enantiomer is often resolved enzymatically from racemic mixtures, avoiding toxic resolving agents . In contrast, the (R)-enantiomer is typically obtained via chiral separation or asymmetric synthesis .

- Applications : The (S)-enantiomer is directly incorporated into Clopidogrel’s active ingredient, while the (R)-enantiomer is less utilized but serves as a precursor for other chiral compounds .

Table 1: Comparison of Enantiomers

Halogen-Substituted Analogs: (±)-4-Fluorophenylglycine Methyl Ester

This analog replaces the 2-chloro substituent with 4-fluoro. Key distinctions:

Non-Halogenated Analog: (R)-2-Phenylglycine Methyl Ester

Removing the chlorine substituent yields (R)-2-phenylglycine methyl ester (CAS: 19883-41-1). Differences include:

- Applications: Used in peptide synthesis and as a chiral building block for non-halogenated pharmaceuticals. The absence of chlorine reduces steric hindrance, facilitating different reaction pathways .

- Physical Properties : Lower molecular weight (201.65 g/mol as hydrochloride) compared to the chlorinated derivative .

Table 2: Halogenated vs. Non-Halogenated Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| This compound | C₉H₁₀ClNO₂ | 198.65 | Clopidogrel synthesis |

| (R)-2-Phenylglycine methyl ester | C₉H₁₂ClNO₂ | 201.65 | Peptide synthesis |

Hydroxyl-Substituted Analog: p-Hydroxyphenylglycine Methyl Ester

p-Hydroxyphenylglycine methyl ester (CAS: 247921-34-2) features a hydroxyl group at the para position. Key contrasts:

Ester Derivatives: Hydrochloride Salts

Both (R)- and (S)-enantiomers are often isolated as hydrochloride salts for stability:

Activité Biologique

(R)-(-)-2-Chlorophenylglycine methyl ester, also known as (R)-2-chlorophenylglycine methyl ester, is an important chiral compound with significant biological activity. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antithrombotic agents like clopidogrel. This article delves into its biological activity, synthesis methods, and relevant studies that highlight its therapeutic potential.

- IUPAC Name : (R)-2-chlorophenylglycine methyl ester

- Molecular Formula : C9H10ClNO2

- Molecular Weight : 201.64 g/mol

- Structure : Contains a chlorophenyl group attached to a glycine backbone, which is esterified with methanol.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Chemo-Enzymatic Synthesis : Using immobilized penicillin acylase as a biocatalyst to convert racemic 2-chlorophenylglycine methyl ester into its enantiomers. This method is noted for its high enantioselectivity and environmental friendliness .

- Chemical Synthesis : Traditional chemical methods involve the acylation of glycine derivatives followed by chlorination and esterification processes .

Antithrombotic Properties

This compound is primarily recognized for its role in the synthesis of clopidogrel, a widely used antiplatelet medication. Clopidogrel functions by inhibiting platelet aggregation, which is crucial in preventing thrombotic events such as heart attacks and strokes. The biological activity of this compound is closely related to its ability to serve as a chiral building block for this drug.

The mechanism by which clopidogrel exerts its antithrombotic effects involves irreversible binding to the P2Y12 receptor on platelets, leading to a reduction in ADP-mediated activation and aggregation. The efficacy of clopidogrel is significantly influenced by the chirality of its precursors, including this compound .

Case Studies and Research Findings

- Inhibition Studies : Research has demonstrated that derivatives of chlorophenylglycine can inhibit amino acid transporters, which may have implications for cancer therapy. For instance, L-4-chlorophenylglycine was shown to effectively lower L-serine uptake in astrocytes, indicating potential applications in targeting metabolic pathways in tumors .

- Clinical Relevance : The use of this compound in the synthesis of clopidogrel has been pivotal in clinical settings due to its safety profile and efficacy in managing cardiovascular diseases. The compound's high optical purity (>95% enantiomeric excess) ensures that the therapeutic effects are maximized while minimizing side effects associated with racemic mixtures .

- Toxicological Studies : Comparative studies on the toxicity profiles of compounds derived from chlorophenylglycine indicate that they exhibit lower toxicity compared to other antiplatelet agents when evaluated in vitro and in vivo models . This highlights the importance of chirality in drug design and development.

Summary Table of Biological Activities

Q & A

Q. Table 1: Key Analytical Parameters for this compound

Q. Table 2: Comparison of Resolution Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.